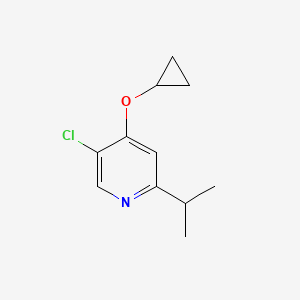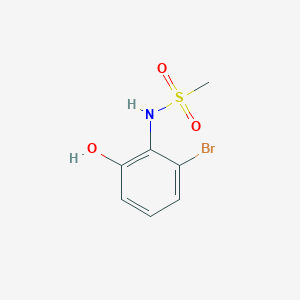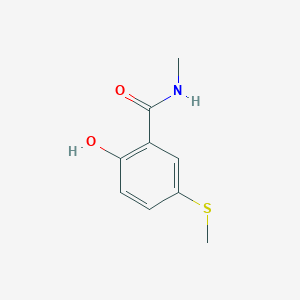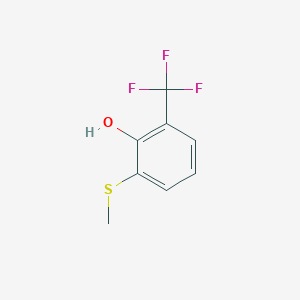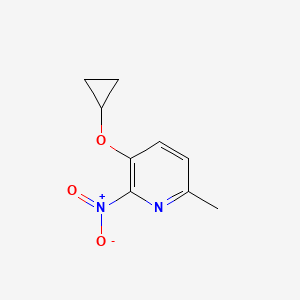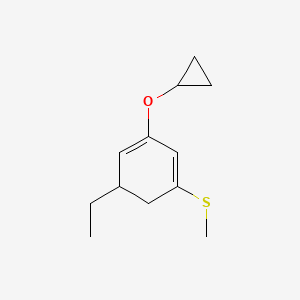
(3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienyl)(methyl)sulfane is an organic compound with the molecular formula C12H18OS and a molecular weight of 210.34 g/mol This compound features a cyclopropoxy group, an ethyl group, and a methylsulfane group attached to a cyclohexa-1,3-diene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienyl)(methyl)sulfane can be achieved through several synthetic routes. One common method involves the reaction of 5-ethylcyclohexa-1,3-diene with cyclopropyl alcohol in the presence of a strong acid catalyst to form the cyclopropoxy group. This intermediate is then reacted with methylsulfane under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound with a purity of at least 98% .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols .
Applications De Recherche Scientifique
(3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence cellular signaling and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethylcyclohexa-1,3-diene: A related compound with a similar cyclohexa-1,3-diene structure but lacking the cyclopropoxy and methylsulfane groups.
3-Cyclopropoxy-5-methoxycyclohexa-1,3-dienyl(methyl)sulfane: A compound with a methoxy group instead of an ethyl group.
Uniqueness
(3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienyl)(methyl)sulfane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H18OS |
|---|---|
Poids moléculaire |
210.34 g/mol |
Nom IUPAC |
3-cyclopropyloxy-5-ethyl-1-methylsulfanylcyclohexa-1,3-diene |
InChI |
InChI=1S/C12H18OS/c1-3-9-6-11(13-10-4-5-10)8-12(7-9)14-2/h6,8-10H,3-5,7H2,1-2H3 |
Clé InChI |
STSUDJCKQHQVEB-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(=CC(=C1)OC2CC2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


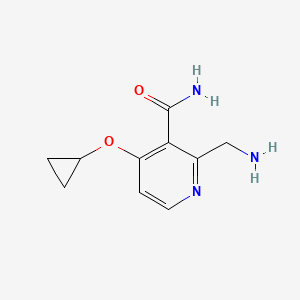

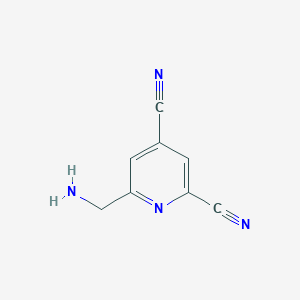

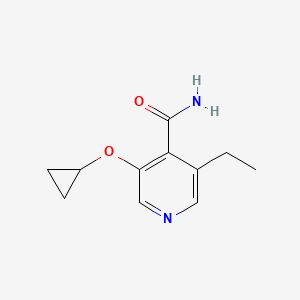
![4-(2-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14840116.png)
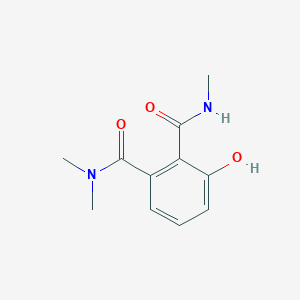
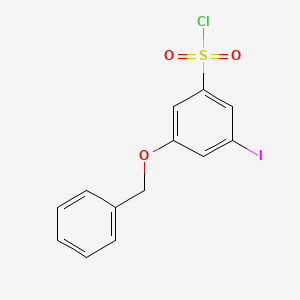
![[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14840124.png)
